diIC18(7) dye
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Overview
Description
DiIC18(7) dye is an organic iodide salt. It has a role as a fluorochrome. It contains a diIC18(7)(1+). It derives from a C7-indocyanine.
Scientific Research Applications
Neuronal Labeling and Toxicity Study
DiIC18(3), a variant closely related to diIC18(7), has been extensively used in neuronal labeling. However, studies have shown that this dye may exhibit toxic effects on specific types of neurons. For instance, when used to label motoneurons and sensory neurons in embryonic rats, the neurons labeled with DiIC18(3) demonstrated rapid cell death, suggesting potential toxicity. This highlights the importance of understanding the biological interactions of diIC18(7) dye in scientific research, especially in sensitive applications involving live neurons (John, 1991).
Fluorescence Microscopy and Vascular Visualization
In the realm of fluorescence microscopy, DiIC18 dyes are known for their ability to stain cellular membranes. An innovative technique termed 'vessel painting' utilizes DiIC18 for visualizing vasculature in fluorescence microscopy. This approach, however, faced challenges like incomplete staining of certain vessels and potential dye aggregation. To address these issues, a modified method using neutral liposomes and DiIC12 was developed, enhancing staining intensity and labeling efficiency, thus providing a comprehensive visualization of major blood vessel types including veins and microvessels in the mouse brain (Konno, Matsumoto, & Okazaki, 2017).
Fluorescent Dyes in 'Guest-Host' Liquid Crystal Displays
DiIC18 derivatives have been investigated for their spectral and electro-optic properties in 'guest-host' liquid crystal displays. These dyes absorb blue and emit green light, exhibit high fluorescent efficiency, and demonstrate stability against sunlight, making them suitable candidates for utilization in display technologies (Wolarz, Moryson, & Bauman, 1992).
Photostable Organic Triggered Single-Photon Sources
DiIC18(3) molecules have shown potential as photostable organic triggered single-photon sources. Under specific conditions, such as a nitrogen atmosphere, these molecules exhibit extremely low photobleaching quantum yield, coupled with a reasonably short triplet lifetime. This unique property has practical applications in producing triggered single-photon sources using purely organic materials, a significant advancement in photonics and quantum computing (Lill & Hecht, 2004).
properties
Product Name |
diIC18(7) dye |
---|---|
Molecular Formula |
C63H101IN2 |
Molecular Weight |
1013.4 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |
InChI |
InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
JLIOTPLALDYAEH-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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